molecular formula C18H27N3OS B2939991 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide CAS No. 392320-86-4

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide

Cat. No.: B2939991
CAS No.: 392320-86-4
M. Wt: 333.49
InChI Key: NCEXPROYHQSIPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide typically involves the reaction of adamantane-1-carbohydrazide with appropriate isothiocyanates to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These intermediates are then cyclized to form the 1,3,4-thiadiazole analogues . The reaction conditions often involve refluxing the reactants in suitable solvents and using catalysts to facilitate the cyclization process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide is unique due to its specific combination of the adamantane moiety and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c1-3-4-5-15(22)21(2)17-20-19-16(23-17)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEXPROYHQSIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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